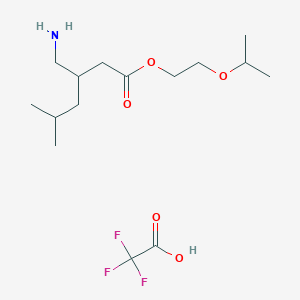

2-Oxo-2-(phenethylamino)ethyl 4-ethylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-Oxo-2-(phenethylamino)ethyl 4-ethylbenzoate" is not directly studied in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the analysis of similar organic structures. For instance, the papers cover the synthesis and characterization of various organic compounds with keto, amine, and ester functional groups, which are also present in the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves the use of different reagents and conditions to achieve the desired molecular structures. For example, OxymaPure/DIC was used as an efficient reagent for the synthesis of a novel series of α-ketoamide derivatives, which suggests that similar reagents might be applicable for the synthesis of "2-Oxo-2-(phenethylamino)ethyl 4-ethylbenzoate" . Additionally, the synthesis of 1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbonitriles was achieved through a tandem addition–elimination–cyclization reaction, which could be a relevant method for constructing similar heterocyclic systems .

Molecular Structure Analysis

The molecular structure of related compounds was determined using DFT calculations and compared with experimental data from spectroscopic methods such as FT-IR, NMR, and UV-Vis absorption . These techniques and computational methods could be employed to analyze the molecular structure of "2-Oxo-2-(phenethylamino)ethyl 4-ethylbenzoate" and predict its spectroscopic properties.

Chemical Reactions Analysis

The papers describe various chemical reactions involving the studied compounds. For instance, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate resulted in the formation of a carbene, which could react with different nucleophiles . This information could be useful in understanding the reactivity of the carbonyl group in "2-Oxo-2-(phenethylamino)ethyl 4-ethylbenzoate" and its potential to form similar reactive intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the studies were characterized by their spectroscopic data and by investigating their solvent effects, ionization constants, and tautomeric structures . These analyses provide a foundation for predicting the behavior of "2-Oxo-2-(phenethylamino)ethyl 4-ethylbenzoate" in different environments and its potential applications.

Scientific Research Applications

Novel Synthetic Methods

- Carboxylic Acid Functionalized Poly(ethylene glycol) : Sedlák et al. (2008) developed a new synthetic method for carboxylic acid functionalized poly(ethylene glycol) through alkylation and subsequent reactions leading to acylamino acids, contributing to advancements in polymer chemistry (Sedlák et al., 2008).

Cytotoxic Activities

- Carboxamide Derivatives : Deady et al. (2005) extended their work on 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, finding potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC), highlighting a pathway for developing anticancer agents (Deady et al., 2005).

Fluorescent Probes

- Real-Time Monitoring of Low Carbon Dioxide Levels : Wang et al. (2015) prepared novel fluorescent probes with an aggregation-enhanced emission feature for the quantitative detection of low levels of carbon dioxide, offering potential applications in biological and medical fields (Wang et al., 2015).

Molecular Structure and Spectroscopic Characterization

- NLO and NBO Analyses of Dyes : Wazzan et al. (2016) performed DFT and TD-DFT/PCM calculations on molecular structure, spectroscopic characterization, and analyses of non-linear optical (NLO) properties of certain dyes, providing insights into their potential biological and corrosion inhibition applications (Wazzan et al., 2016).

Safety And Hazards

properties

IUPAC Name |

[2-oxo-2-(2-phenylethylamino)ethyl] 4-ethylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-2-15-8-10-17(11-9-15)19(22)23-14-18(21)20-13-12-16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBBAVKCUIQHSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2-(phenethylamino)ethyl 4-ethylbenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2549656.png)

![ethyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B2549658.png)

![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2549659.png)

![2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2549668.png)

![2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2549671.png)

![Ethyl 2'-amino-1-benzyl-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2549673.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2549677.png)